4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a 2,3-dimethylphenoxy group.
Scientific Research Applications
Influence on Geometry and Intermolecular Interactions
Aminoalkanol derivatives, including compounds similar to 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride, have garnered interest in medicinal chemistry for anticonvulsant drug development. Research by Żesławska et al. (2020) investigated the impact of methyl substituent and N-oxide formation on the geometry and intermolecular interactions of related compounds. They found significant differences in the geometries and intermolecular interactions, especially in the crystal packing dominated by hydrogen bonds in various forms (Żesławska et al., 2020).
Application in Obesity Research
The compound's structural analogs have been used in obesity research. Massicot et al. (1985) studied a related compound for its metabolic activity in obese rats. It was found to cause reduced food intake and weight gain in these rats, indicating a potential application in obesity treatment (Massicot et al., 1985).
Inhibitors for Corrosion of Copper
Piperidine derivatives, including those structurally related to 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride, have been evaluated as inhibitors for the corrosion of copper in H2SO4. Sankarapapavinasam et al. (1991) demonstrated that these compounds, due to their electron donor properties and mode of adsorption, are effective in retarding corrosion by blocking anodic reaction sites (Sankarapapavinasam et al., 1991).
Antifungal and Analgesic Activities
Rameshkumar et al. (2003) synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones, a class including similar compounds, and evaluated them for various biological activities. They found that certain derivatives exhibited significant analgesic, local anaesthetic, and antifungal activities, highlighting the potential of such compounds in medicinal applications (Rameshkumar et al., 2003).
Synthesis and Structure Studies
Studies like those by Casy and Jeffery (1972) on the synthesis and stereochemistry of diastereoisomeric 1,3-Dimethylpiperidin-4-ols, and related compounds, provide foundational knowledge for understanding the chemical behavior and properties of similar compounds, including 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride (Casy & Jeffery, 1972).
Anti-Inflammatory Agents
Geronikaki et al. (2003) synthesized derivatives of 4-hydroxy-piperidine and evaluated them as anti-inflammatory agents. Their study indicates potential therapeutic applications of piperidine derivatives in treating inflammation (Geronikaki et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-[(2,3-dimethylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-4-3-5-14(12(11)2)16-10-13-6-8-15-9-7-13;/h3-5,13,15H,6-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDUUPGDCKVKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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